molecular formula C20H26N2O4 B11420076 Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11420076
M. Wt: 358.4 g/mol
InChI Key: CAXDPGNUNMIJEJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, a carbamoyl group, and a pyrrole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the amination method. This method includes the reaction of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with 4-phenyl-1,3-thiazol-2-amine . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization using techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological and chemical applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-[(2-ethoxyphenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C20H26N2O4/c1-6-22-14(5)17(13(4)18(22)20(24)26-8-3)19(23)21-15-11-9-10-12-16(15)25-7-2/h9-12H,6-8H2,1-5H3,(H,21,23)

InChI Key

CAXDPGNUNMIJEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC=CC=C2OCC)C

Origin of Product

United States

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